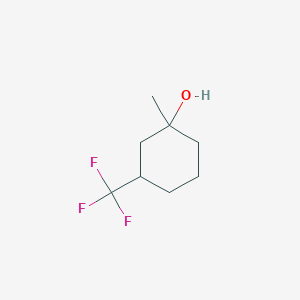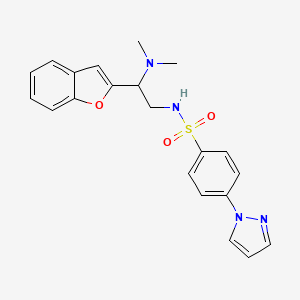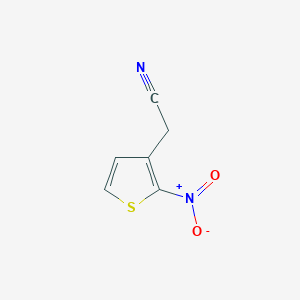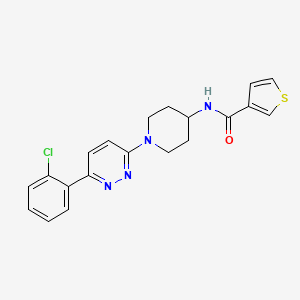
1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol is a chemical compound with the CAS Number: 1343325-22-3 . The IUPAC name for this compound is 1-methyl-3-(trifluoromethyl)cyclohexanol . It has a molecular weight of 182.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F3O/c1-7(12)4-2-3-6(5-7)8(9,10)11/h6,12H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Intramolecular Cyclization and Oxetan Formation
- 1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol and its analogues have been utilized in studies focusing on intramolecular cyclization, leading to the formation of oxetans. This process has implications for the synthesis of various organic compounds (Murai, Ono, & Masamune, 1976).
Formation of Stable Carbonium Ions 2. Research has also explored the formation of stable carbonium ions from compounds including this compound. This process is significant in understanding the chemical behavior and reactivity of these ions in various chemical reactions (Olah, Bollinger, Cupas, & Lukas, 1967).
Synthesis of Trifluoromethyl Building Blocks 3. The compound has been utilized in the synthesis of highly functionalized intermediates for organic and heterocyclic compounds. This highlights its role as a building block in the synthesis of trifluoromethyl-containing compounds (Fadeyi & Okoro, 2008).
Microemulsions with Ionic Liquid Polar Domains 4. In the field of physical chemistry, studies involving microemulsions have incorporated this compound, focusing on the properties and behaviors of these microemulsions in various experimental conditions (Gao et al., 2004).
Palladium-Mediated Cyclization 5. The compound is also relevant in palladium-mediated cyclization processes, where it contributes to the formation of cyclopentadienes. This application is significant in organic synthesis and the study of reaction mechanisms (Zair, Santelli-Rouvier, & Maurice, 1991).
Thermodynamic Properties in Ionic Mixtures 6. Research on the thermodynamic properties of mixtures containing ionic liquids has included this compound. These studies are essential for understanding the phase behavior and interactions in such mixtures (Heintz, Lehmann, Wertz, & Jacquemin, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
1-methyl-3-(trifluoromethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c1-7(12)4-2-3-6(5-7)8(9,10)11/h6,12H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPWQCUTPMHHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Aminomethyl)phenyl]-1-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B2427789.png)

![methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate](/img/structure/B2427792.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2427794.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-1-yl)propanoic acid](/img/structure/B2427801.png)
![3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2427802.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(methylthio)nicotinamide](/img/structure/B2427805.png)

![N-(4-(N-acetylsulfamoyl)phenyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2427808.png)